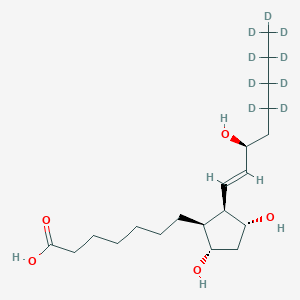

8-Isoprostaglandin F1alpha-d9

Description

Overview of Isoprostanes as Non-Enzymatic Lipid Peroxidation Products

Isoprostanes are a unique class of prostaglandin-like compounds that are formed primarily through the non-enzymatic, free-radical-catalyzed peroxidation of polyunsaturated fatty acids, most notably arachidonic acid. tandfonline.comresearchgate.net This process is distinct from the enzymatic production of prostaglandins (B1171923) by cyclooxygenase (COX) enzymes. The discovery of isoprostanes opened new avenues for investigating the role of free radicals in both normal physiological processes and in the development of diseases. nih.gov

The formation of F2-isoprostanes from arachidonic acid is a complex process initiated by the abstraction of a hydrogen atom, followed by the insertion of molecular oxygen to form endoperoxide intermediates. These intermediates are then reduced to form four distinct regioisomers of PGF2-like compounds. ahajournals.orgportlandpress.com In total, 64 different F2-isoprostane isomers can be generated through this pathway. portlandpress.com These compounds are initially formed while the fatty acid is still attached to phospholipids (B1166683) within cell membranes and are subsequently released by phospholipases. nih.govpnas.org

The family of isoprostanes is diverse, with different types arising from the peroxidation of various fatty acids. For instance, F2-isoprostanes are derived from arachidonic acid (an omega-6 fatty acid), while F3-isoprostanes come from eicosapentaenoic acid (an omega-3 fatty acid), and F4-neuroprostanes are formed from docosahexaenoic acid. nih.govtandfonline.com This diversity allows for the study of oxidative damage in different metabolic contexts.

Biochemical Significance of 8-Isoprostaglandin F1alpha as a Marker of Oxidative Stress in Biological Systems

Among the numerous isoprostanes, 8-iso-prostaglandin F2α (8-iso-PGF2α) has been widely recognized as a gold-standard biomarker for lipid peroxidation and in vivo oxidative stress. researchgate.netnih.govnih.gov Its chemical stability and presence in various biological fluids, including urine, plasma, and even exhaled breath condensate, make it a reliable and accessible marker. tandfonline.comnih.govnih.gov Elevated levels of 8-iso-PGF2α have been associated with a wide range of conditions, including cardiovascular diseases, neurodegenerative disorders, diabetes, and certain types of cancer. scirp.orgontosight.ainih.govmdpi.com

However, a crucial point of consideration is that 8-iso-PGF2α can also be produced through enzymatic pathways involving prostaglandin-endoperoxide synthases (PGHSs), particularly during inflammation. nih.govnih.gov This dual origin can lead to misinterpretation if only the total level of 8-iso-PGF2α is measured. To address this, researchers have proposed measuring the ratio of 8-iso-PGF2α to PGF2α to distinguish between the enzymatic and non-enzymatic pathways. nih.govnih.govcoresta.org

8-iso-prostaglandin F1α (8-iso-PGF1α) is another member of the isoprostane family, first identified in human semen. caymanchem.comcaymanchem.com While 8-iso-PGF2α is often the primary focus, the measurement of related isomers and metabolites is crucial for a comprehensive understanding of oxidative stress.

Fundamental Principles of Stable Isotope Labeled Internal Standards in Quantitative Biomarker Analysis

The accurate quantification of biomarkers like isoprostanes, which are often present in very low concentrations in complex biological matrices, presents significant analytical challenges. nih.gov Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), has become the gold standard for this purpose due to its high sensitivity and specificity. portlandpress.comresearchgate.net

A cornerstone of accurate quantitative analysis by MS is the use of stable isotope-labeled internal standards (SIL-IS). scispace.comchromatographyonline.comresearchgate.net A SIL-IS is a form of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). creativebiomart.net 8-Isoprostaglandin F1alpha-d9 is a deuterated form of 8-iso-PGF1α, meaning it contains nine deuterium atoms. caymanchem.comglpbio.commedchemexpress.com

The fundamental principle behind using a SIL-IS is that it is chemically and physically almost identical to the native analyte. nih.gov Therefore, it behaves in the same way during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. scispace.comchromforum.org By adding a known amount of the SIL-IS to the sample at the beginning of the analytical process, any variability or loss of the analyte during these steps will be mirrored by the SIL-IS. The mass spectrometer can differentiate between the native analyte and the heavier SIL-IS based on their mass-to-charge ratio. The ratio of the signal from the native analyte to the signal from the SIL-IS is then used to calculate the precise concentration of the analyte in the original sample. nih.gov This method, known as stable isotope dilution (SID), corrects for matrix effects and other sources of error, leading to highly accurate and precise measurements. researchgate.netnih.gov

Historical Context and Evolution of Analytical Approaches for Isoprostanes in Basic and Translational Research

The discovery of isoprostanes in 1990 marked a significant advancement in the field of free radical research, providing a much-needed reliable tool to assess oxidative stress in vivo. nih.govportlandpress.com Early analytical methods for isoprostanes included immunoassays, such as enzyme-linked immunosorbent assays (ELISA). ahajournals.org While relatively simple and cost-effective, immunoassays can suffer from a lack of specificity due to cross-reactivity with other structurally similar isomers. mdpi.comsemanticscholar.org

To overcome these limitations, researchers turned to more sophisticated techniques. Gas chromatography-mass spectrometry (GC-MS) became a widely used method, offering higher specificity and the ability to analyze multiple compounds simultaneously. researchgate.netresearchgate.net However, GC-MS often requires extensive sample preparation, including derivatization steps. nih.gov

The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has further revolutionized the analysis of isoprostanes. nih.govresearchgate.net LC-MS/MS generally requires less sample preparation than GC-MS and offers excellent sensitivity and specificity, making it the preferred method for many researchers today. nih.govnih.gov The development and availability of specific stable isotope-labeled internal standards, such as this compound, have been integral to the success and widespread adoption of these advanced mass spectrometric methods in both basic and translational research. caymanchem.comglpbio.com

Interactive Data Table: Key Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₂₇D₉O₅ |

| Synonyms | 8-epi PGF1α-d9, 8-iso PGF1α-d9 |

| Application | Internal standard for GC- or LC-MS |

Structure

3D Structure

Properties

Molecular Formula |

C20H36O5 |

|---|---|

Molecular Weight |

365.6 g/mol |

IUPAC Name |

7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18-,19+/m0/s1/i1D3,2D2,3D2,6D2 |

InChI Key |

DZUXGQBLFALXCR-PMEIYFRMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1CCCCCCC(=O)O)O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O |

Origin of Product |

United States |

Synthesis and Comprehensive Characterization of 8 Isoprostaglandin F1alpha D9 for Research Applications

Chemical Deuteration Methodologies for Prostaglandin (B15479496) Analogs

The synthesis of deuterated prostaglandin analogs, such as 8-Isoprostaglandin F1alpha-d9, is a critical process for producing stable isotope-labeled internal standards used in mass spectrometry-based quantitative analyses. rsc.org These labeled compounds are instrumental in metabolism studies, clinical diagnostics, and environmental analysis. ckisotopes.com The incorporation of deuterium (B1214612) into a molecule like a prostaglandin can alter its metabolic profile, potentially enhancing its pharmacokinetic properties. medchemexpress.commedchemexpress.com The goal of these synthetic methods is to achieve a high level of deuterium incorporation at specific molecular sites with minimal isotopic impurities. nih.gov

Strategies for Deuterium Incorporation at Specific Molecular Sites

Achieving site-selective deuteration is paramount in the synthesis of complex molecules like prostaglandin analogs. nih.gov Various strategies have been developed to introduce deuterium atoms at precise locations within a molecule.

One common method involves catalytic reduction using deuterium gas (D₂). nih.gov In the context of prostaglandin synthesis, which often involves the reduction of ketone or alkene functional groups, substituting hydrogen gas with deuterium gas in the presence of a suitable catalyst allows for the direct and often stereoselective incorporation of deuterium. researchgate.netnih.gov

Another strategy is hydrogen-deuterium (H/D) exchange . This can be achieved through various means, including acid- or base-catalyzed exchange reactions where protons in specific, often acidic, C-H bonds are replaced with deuterium from a deuterated solvent like D₂O. princeton.edu For more complex structures, advanced methods such as photoredox-mediated hydrogen atom transfer (HAT) can install deuterium at specific sp³ C–H bonds using isotopically labeled water as the deuterium source. princeton.edu

Furthermore, deuterated building blocks can be incorporated during the total synthesis of the prostaglandin analog. nih.gov This involves designing a synthetic route that utilizes smaller, pre-deuterated molecules, which are then assembled to form the final, complex deuterated prostaglandin. This approach offers precise control over the location and number of deuterium atoms. nih.govnih.gov For instance, the synthesis of prostaglandin analogs often proceeds through key intermediates like bicyclic enals or lactones; introducing deuterated side chains to these core structures is a viable strategy. researchgate.netnih.gov

Purification Techniques for Deuterated Compounds in Laboratory Settings

Following synthesis, rigorous purification is necessary to isolate the deuterated prostaglandin analog from reaction byproducts, non-deuterated precursors, and other impurities. Standard laboratory purification techniques are employed, often in combination, to achieve the high purity required for research applications. nih.govansto.gov.au

Chromatography is the primary method for purifying prostaglandins (B1171923) and their analogs. nih.govmdpi.com

Flash Chromatography and Column Chromatography: These techniques are used for the initial separation of the target compound from the crude reaction mixture based on polarity. ansto.gov.aumdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is often used in the final purification stages to achieve very high chemical purity. ansto.gov.au Chiral HPLC methods can also be employed to separate enantiomeric forms of prostaglandins. mdpi.com

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and the effectiveness of the purification steps, helping to identify the fractions containing the desired compound. ansto.gov.aunih.gov

Crystallization is another effective technique, particularly for obtaining highly pure solid compounds. If the deuterated prostaglandin or a key intermediate is crystalline, this method can efficiently remove amorphous impurities. nih.govmdpi.com

Solvent extraction and dialysis are also utilized, especially in the initial work-up stages, to separate the prostaglandin from different phases based on pH and solubility. nih.govnih.gov For example, prostaglandins can be extracted into an organic solvent like ethyl acetate (B1210297) from an aqueous solution at an acidic pH. nih.gov

Advanced Spectroscopic Characterization of this compound

Once purified, the identity, isotopic enrichment, and purity of this compound must be confirmed. This is accomplished through a combination of advanced spectroscopic techniques that provide detailed structural and isotopic information. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Level Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the structural integrity of the synthesized molecule and assessing the degree and location of deuteration. rsc.orgrug.nl

¹H NMR (Proton NMR): In ¹H NMR, the absence or reduction of signals at specific chemical shifts, when compared to the spectrum of the non-deuterated analog, provides direct evidence of successful deuterium incorporation at those sites. The integration of remaining proton signals can be used to quantify the level of deuteration. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It provides a clean spectrum where only the signals from the incorporated deuterium atoms are visible. The chemical shifts in ²H NMR are very similar to those in ¹H NMR, allowing for straightforward assignment of the deuterium positions. Quantitative ²H NMR can be used to accurately determine the isotopic abundance. nih.gov

¹³C NMR: Carbon NMR can also be used to confirm the structure of the carbon skeleton and may show subtle changes in chemical shifts or coupling patterns upon deuteration.

For larger and more complex molecules, deuteration itself serves to improve the quality of NMR data by reducing signal broadening caused by ¹H-¹H dipolar coupling, leading to sharper signals and better resolution. peakproteins.com

| Technique | Information Obtained | Key Advantages |

|---|---|---|

| ¹H NMR | Confirms location of deuteration by signal disappearance/reduction. | Direct comparison with non-deuterated standard. |

| ²H NMR | Directly detects and quantifies deuterium at specific sites. | Provides a clean spectrum with low background; highly quantitative. nih.gov |

| ¹³C NMR | Confirms carbon backbone integrity; detects isotopic shifts. | Verifies that the overall molecular structure is correct. |

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

HRMS, particularly when coupled with techniques like electrospray ionization (ESI) and liquid chromatography (LC), can precisely measure the mass-to-charge ratio (m/z) of the deuterated molecule. rsc.org This allows for the clear separation and quantification of the desired deuterated compound (d9) from molecules with fewer deuterium atoms (d0 to d8) and the non-deuterated (d0) version. nih.govresearchgate.net

The high resolving power of modern mass spectrometers can even distinguish between different combinations of heavy isotopes that have the same nominal mass, a capability known as resolving isotopic fine structure. figshare.com This allows for a very accurate calculation of the isotopic purity and abundance based on the relative intensities of the H/D isotopolog ions in the mass spectrum. nih.govresearchgate.net This method is rapid, highly sensitive, and requires very little sample. nih.gov

| Parameter | Methodology | Result |

|---|---|---|

| Isotopic Enrichment | Comparison of ion intensities for d0 through d9 isotopologues. | Provides percentage of the desired d9 compound. nih.gov |

| Molecular Formula Confirmation | Accurate mass measurement of the molecular ion. | Confirms the elemental composition (C₂₀H₂₅D₉O₅). caymanchem.com |

| Purity Analysis | LC-HRMS separates and identifies chemical impurities. | Ensures the sample is free from synthetic byproducts. rsc.org |

Stringent Quality Control and Purity Assessment for Stable Isotope Standards

The reliability of research results obtained using this compound as an internal standard depends on its chemical and isotopic purity. Therefore, stringent quality control (QC) and quality assurance (QA) procedures are imperative. bu.eduresearchgate.net

The quality control process involves a comprehensive assessment using the analytical techniques described above (NMR, HRMS) to verify the product's identity, purity, and isotopic enrichment. ckisotopes.comansto.gov.au A Certificate of Analysis is typically provided, which documents the results of these tests. ansto.gov.au

Key quality control checks include:

Chemical Purity: Assessed primarily by HPLC, this ensures that the product is free from starting materials, reagents, or byproducts from the synthesis. A high chemical purity (often >97-99%) is required. nih.gov

Isotopic Purity: Determined by HRMS, this measures the percentage of the molecules that contain the specified number of deuterium atoms (in this case, nine). High isotopic purity (e.g., ≥99% deuterated forms) is crucial to prevent interference from "light" or incompletely labeled versions of the standard. caymanchem.comnih.gov

Identity Confirmation: Both NMR and MS data are used to unequivocally confirm that the chemical structure is correct. rsc.org

Concentration Verification: For standards sold in solution, the concentration is accurately determined and verified to ensure precise quantitative applications. nih.gov

Internal laboratory standards and internationally recognized reference materials are used to calibrate instrumentation and validate analytical methods, ensuring that the reported purity values are accurate and reproducible. bu.edu

Advanced Methodologies for the Quantitative Analysis of 8 Isoprostaglandin F1alpha Utilizing 8 Isoprostaglandin F1alpha D9 As an Internal Standard

Comprehensive Sample Preparation Protocols for Diverse Biological Matrices

The initial and most critical stage in the analytical workflow is the preparation of the biological sample. This step aims to isolate 8-isoprostaglandin F1alpha from a complex matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of sample preparation technique is dictated by the nature of the biological matrix (e.g., plasma, urine, tissue homogenates) and the subsequent analytical methodology.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the two most prevalent techniques for the extraction of isoprostanes from biological fluids. nih.govuniroma1.it

Solid-Phase Extraction (SPE) is a highly effective and widely used method for sample cleanup and concentration prior to chromatographic analysis. thermofisher.com It involves passing the liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a suitable solvent. For isoprostanes, C18 reverse-phase SPE cartridges are commonly employed. nih.govnih.gov A typical SPE procedure involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analyte of interest. thermofisher.com Packed-fiber solid-phase extraction (PFSPE) is a newer technique that integrates extraction, purification, and enrichment in a single step, eliminating the need for nitrogen evaporation and redissolution. mdpi.com

Liquid-Liquid Extraction (LLE) is a classic extraction method based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. dmbj.org.rs This technique is effective for separating isoprostanes from proteins and other polar interferences in biological samples. nih.gov A modified LLE procedure with phase separation has been shown to provide a higher extraction yield and a cleaner product for instrumental analysis. nih.govdmbj.org.rsceon.rs

The following table summarizes typical extraction parameters for SPE and LLE of 8-isoprostaglandin F1alpha from common biological matrices.

| Extraction Technique | Biological Matrix | Key Steps & Reagents | Typical Recovery | Reference |

| Solid-Phase Extraction (SPE) | Urine | C18 cartridge; automated extraction | >90% | nih.gov |

| Bronchoalveolar Lavage Fluid | Weak anion exchange SPE plate; elution with methanol | ~55% | nih.govfrontiersin.org | |

| Plasma | Immunoaffinity purification | High specificity | nih.gov | |

| Liquid-Liquid Extraction (LLE) | Plasma | Ethyl acetate (B1210297) as extraction solvent; phase separation | High yield | nih.govdmbj.org.rsceon.rs |

| Plasma | Sequential SPE and LLE | Increased sensitivity | nih.gov | |

| Parallel Artificial Liquid Membrane Extraction (PALME) | Oral Fluid | Three-phase system with pH gradient | Reduced solvent volume | uniroma1.it |

Chemical derivatization is a process where the analyte is chemically modified to improve its analytical properties. jfda-online.comsemanticscholar.org For Gas Chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of isoprostanes. nih.govjfda-online.comsemanticscholar.org Common derivatization strategies involve converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers. For instance, pentafluorobenzyl (PFB) esters are often formed to enhance sensitivity in electron-capture negative-ion chemical ionization mass spectrometry. nih.gov

| Strategy | Purpose | Reagents/Enzymes | Target Analyte Form | Reference |

| Enzymatic Hydrolysis | Measurement of total (free + conjugated) isoprostanes | β-glucuronidase | Conjugated 8-isoprostaglandin F1alpha | cdc.gov |

| Chemical Derivatization (for GC) | Increase volatility and thermal stability | Pentafluorobenzyl bromide (for esterification), Trimethylsilyl (B98337) (TMS) reagents (for etherification) | Free 8-isoprostaglandin F1alpha | nih.gov |

Chromatographic Separation Techniques for Isoprostane Isomers

Due to the existence of numerous structurally similar isoprostane isomers, chromatographic separation is a critical step to ensure the selective and accurate quantification of 8-isoprostaglandin F1alpha. nih.govnih.gov

HPLC and UPLC are the most widely used techniques for the separation of isoprostanes, typically coupled with mass spectrometry for detection (LC-MS/MS). nih.govnih.govnih.govfrontiersin.org These methods offer high resolution and sensitivity. nih.govfrontiersin.org UPLC, with its smaller particle size columns, provides faster analysis times and narrower peaks compared to traditional HPLC. nih.gov Reversed-phase chromatography with a C18 column is the most common approach for separating isoprostanes. frontiersin.orgnih.gov

The following table provides examples of HPLC and UPLC methods for the analysis of 8-isoprostaglandin F1alpha.

| Technique | Column | Mobile Phase | Flow Rate | Run Time | Reference |

| HPLC | C18 core-shell | Acetonitrile/water gradient | - | 10 min | nih.gov |

| UPLC | Acquity UPLC BEH C18 (1.7 µm) | - | - | < 4 min | nih.govnih.gov |

| UHPLC | Waters ACQUITY C18 (1.8 µm) | Acetonitrile/water with formic acid | - | 11 min | nih.govfrontiersin.orgfrontiersin.org |

Gas Chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and highly sensitive technique for the analysis of isoprostanes. nih.govnih.govnih.gov However, it requires the conversion of the non-volatile isoprostanes into volatile derivatives through chemical derivatization, as discussed in section 3.1.2. nih.govnih.gov While the sample preparation for GC-MS can be more extensive than for LC-MS, it remains a valuable method, especially for its high specificity and accuracy. mdpi.com

| Column Type | Carrier Gas | Derivatization | Detection | Reference |

| Fused-silica capillary | Helium | Pentafluorobenzyl (PFB) ester, trimethylsilyl (TMS) ether | Electron-capture negative-ion chemical ionization mass spectrometry (EC-NICI-MS) | nih.gov |

Mass Spectrometric Detection and Quantification Principles

Mass spectrometry (MS) is the gold standard for the detection and quantification of 8-isoprostaglandin F1alpha due to its high sensitivity and selectivity. nih.govnih.govnih.govcdc.govnih.govfrontiersin.orgnih.govnovamedline.com Tandem mass spectrometry (MS/MS) is most commonly used, where a precursor ion is selected and fragmented to produce characteristic product ions. nih.govmdpi.com This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the specificity of the analysis by filtering out background noise. nih.gov

For the quantitative analysis of 8-isoprostaglandin F1alpha, a stable isotope-labeled internal standard, such as 8-isoprostaglandin F1alpha-d9, is added to the sample at the beginning of the workflow. caymanchem.com The analyte and the internal standard are chemically identical and thus exhibit similar behavior during extraction, chromatography, and ionization. mdpi.com By measuring the ratio of the signal from the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant even if there is sample loss during preparation. mdpi.com

Electrospray ionization (ESI) in the negative ion mode is typically used for the analysis of isoprostanes, as they readily form deprotonated molecules [M-H]⁻. nih.govmdpi.com

The table below lists the characteristic mass transitions for 8-isoprostaglandin F1alpha and its deuterated internal standard used in MS/MS analysis.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| 8-Isoprostaglandin F1alpha | 353.2 | 193.1 | Negative ESI | nih.gov |

| 353.1 | 193.2 | Negative ESI | mdpi.com | |

| 8-Isoprostaglandin F1alpha-d4 | 357.2 | 197.2 | Negative ESI | nih.gov |

| This compound | - | - | - | caymanchem.com |

Rigorous Analytical Method Validation and Performance Parameters

To ensure the reliability and accuracy of the quantitative data, the analytical method must undergo a rigorous validation process. nih.govresearchgate.netnih.govdmbj.org.rs This involves the assessment of several key performance parameters.

Linearity: The linearity of the method is established by analyzing a series of calibration standards at different concentrations. The response of the instrument should be directly proportional to the concentration of the analyte over a defined range. A high correlation coefficient (R²) for the calibration curve, typically greater than 0.99, indicates good linearity. nih.govdmbj.org.rsnih.gov

Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.govresearchgate.netresearchgate.net These values are crucial for ensuring that the method is sensitive enough to measure the low concentrations of 8-isoprostaglandin F1alpha typically found in biological samples. nih.gov For instance, a validated method reported an LOD of 1 pg/mL and an LOQ of 5 pg/mL in exhaled breath condensate. researchgate.net Another study in plasma reported a quantification limit of 2.5 pg/mL and a detection limit of 0.8 pg/mL. nih.gov

Dynamic Range: The dynamic range is the concentration range over which the method is linear, accurate, and precise. nih.gov A wide dynamic range is desirable to accommodate the variability of 8-isoprostaglandin F1alpha levels in different individuals and under different physiological conditions. nih.gov

Table 1: Representative Linearity and Sensitivity Data

| Parameter | Reported Value | Reference |

|---|---|---|

| Linearity (R²) | > 0.995 | nih.gov |

| Limit of Detection (LOD) | 0.8 pg/mL (plasma) | nih.gov |

| Limit of Quantitation (LOQ) | 2.5 pg/mL (plasma) | nih.gov |

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples with known concentrations of the analyte and calculating the percentage recovery. acs.org Accuracy should ideally be within ±15% of the nominal value. rsc.org

Precision: Precision is a measure of the variability of the measurements and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is assessed at two levels:

Intra-day precision: The variability of measurements within the same day.

Inter-day precision: The variability of measurements on different days. rsc.org For a method to be considered precise, the RSD should generally be less than 15%. nih.gov

Reproducibility: Reproducibility refers to the ability of the method to produce consistent results when performed by different analysts, in different laboratories, or with different equipment.

Table 2: Representative Accuracy and Precision Data

| Parameter | Spiked Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |

|---|---|---|---|---|---|

| Low QC | 30 ng/L | 5.4% | - | 113.9% | nih.gov |

| Medium QC | 55 ng/L | 2.3% | - | 89.7% | nih.gov |

| High QC | 255 ng/L | 3.2% | - | 102.4% | nih.gov |

Matrix Effects: Biological samples such as plasma and urine are complex matrices that can contain substances that interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. acs.orgnih.gov The use of a deuterated internal standard like this compound is crucial for compensating for these matrix effects. nih.gov The matrix effect is evaluated by comparing the response of the analyte in the presence and absence of the biological matrix. dmbj.org.rs

Recovery: Recovery is a measure of the efficiency of the sample extraction process. It is determined by comparing the amount of analyte measured in a sample that has been spiked before extraction to the amount measured in a sample spiked after extraction. acs.org High and consistent recovery is essential for accurate quantification. Studies have reported recovery rates for 8-isoprostane ranging from 92.7% to 106.7%. acs.org

Stability: The stability of 8-isoprostaglandin F1alpha in the biological matrix must be assessed under various storage and handling conditions to ensure that the measured concentration reflects the true in vivo level. acs.org This includes evaluating the stability after multiple freeze-thaw cycles and during storage at different temperatures over time. acs.org

Table 3: Compound Names

| Compound Name |

|---|

| 8-Isoprostaglandin F1alpha |

| This compound |

| 8-iso-PGF2α |

| 8-iso-PGF2α-d4 |

| Arachidonic acid |

| 8-oxodG |

| 8-iso-15(R)-prostaglandin F2α |

| 11β-prostaglandin F2α |

| 15(R)-prostaglandin F2α |

| 8-iso prostaglandin (B15479496) F2α-d4 |

| 8-isoP |

| 8,15-isoP |

| 11-isoP |

| 15-isoP |

| 2,3-dinor-8-iso-prostaglandin-F2α |

| ent-8-iso-15(S)-PGF2α |

| ent-8-iso-PGF2α |

| 8-iso-PGE1 |

| PGE1 |

| PGF2α |

| o-tyrosine |

| 8-hydroxy-2'-deoxy-guanosine |

Application of 8 Isoprostaglandin F1alpha D9 in Pre Clinical and Mechanistic Research Studies

Investigation of Oxidative Stress Mechanisms in In Vitro Cellular Models

In vitro cellular models are indispensable tools for elucidating the fundamental mechanisms of oxidative stress. The precise quantification of 8-iso-PGF2α, facilitated by the use of 8-iso-PGF1α-d9, allows researchers to monitor the extent of lipid peroxidation in response to various stimuli and to assess the efficacy of antioxidant compounds.

Cellular systems exposed to oxidative challenges, such as chemical inducers of reactive oxygen species (ROS), exhibit increased levels of lipid peroxidation. For instance, studies have shown that stimulating cells with agents like lipopolysaccharide (LPS) leads to a significant increase in the production of 8-iso-PGF2α. researchgate.net The use of 8-iso-PGF1α-d9 as an internal standard ensures the accuracy of these measurements, providing a clear indication of the cellular response to oxidative stress. In one study, the water-soluble free radical generator AAPH was used to induce chemical lipid peroxidation of arachidonic acid, resulting in the production of nearly equal amounts of 8-iso-PGF2α and its isomers. nih.gov

A key application of measuring 8-iso-PGF2α in vitro is to evaluate the protective effects of antioxidant interventions. When cells are treated with antioxidants prior to or concurrently with an oxidative challenge, a reduction in 8-iso-PGF2α levels can indicate the compound's ability to mitigate lipid peroxidation. For example, pretreatment of zymosan-stimulated human monocytes with antioxidants has been shown to prevent the increase in 8-epi-PGF2α formation. ahajournals.org Similarly, the antioxidants Trolox C and α-tocopherol have demonstrated a moderate reduction in LPS-mediated 8-iso-PGF2α formation in microglial cells. researchgate.net Resveratrol has also been shown to potently reduce the production of 8-iso-PGF2α in LPS-activated primary rat microglia. researchgate.net

Table 1: Effect of Antioxidant Interventions on 8-iso-PGF2α Production in In Vitro Models

| Cell Type | Oxidative Challenge | Antioxidant Intervention | Outcome | Reference |

|---|---|---|---|---|

| Human Monocytes | Zymosan | Antioxidants | Prevention of increased 8-epi-PGF2α formation | ahajournals.org |

| Microglial Cells | Lipopolysaccharide (LPS) | Trolox C and α-tocopherol | Moderate reduction in 8-iso-PGF2α formation | researchgate.net |

| Primary Rat Microglia | Lipopolysaccharide (LPS) | Resveratrol | Potent reduction in 8-iso-PGF2α production | researchgate.net |

Utilization in In Vivo Animal Models for Disease Pathogenesis Research

Animal models are critical for studying the complex interplay of oxidative stress in the pathogenesis of various diseases. The quantification of 8-iso-PGF2α in these models provides a systemic or tissue-specific measure of oxidative damage, offering insights into disease mechanisms and the efficacy of therapeutic strategies.

8-iso-PGF2α can be measured in a variety of biological samples from animal models, each providing a different window into the state of oxidative stress. The use of 8-iso-PGF1α-d9 is essential for accurate quantification in these complex matrices.

Plasma: Plasma levels of 8-iso-PGF2α are indicative of systemic oxidative stress. For instance, in a rat model of diet-induced obesity, obese rats showed higher plasma 8-epi-PGF2α levels compared to controls. nih.gov In a preeclampsia-like model in Sprague Dawley rats induced by L-NAME, elevated plasma levels of 8-iso-PGF2α were observed. mdpi.com

Urine: Urinary 8-iso-PGF2α is a non-invasive biomarker that reflects whole-body oxidative stress. mdpi.comnih.gov Studies in rats have shown that supplementation with vitamin E can lead to a reduction in urinary 8-iso-PGF2α levels. nih.gov In a murine model of colitis-associated colorectal cancer, significant increases in urinary 8-iso-PGF2α and its metabolite, 2,3-dinor-8-iso-PGF2α, were observed during tumor development. plos.org

Seminal Plasma: The measurement of 8-iso-PGF2α in seminal plasma is used to investigate the role of oxidative stress in male infertility.

Exhaled Breath Condensate (EBC): EBC provides a non-invasive method to assess oxidative stress specifically in the respiratory tract. nih.govmdpi.com It has been utilized in animal models of respiratory diseases, such as a feline model of asthma, to measure markers of oxidative stress. fao.org

Table 2: Quantification of 8-iso-PGF2α in Various Animal Biofluids

| Biofluid | Animal Model | Disease/Condition | Key Finding | Reference |

|---|---|---|---|---|

| Plasma | Rat | Diet-Induced Obesity | Higher plasma 8-epi-PGF2α in obese rats | nih.gov |

| Plasma | Rat | Preeclampsia-like model | Elevated plasma 8-iso-PGF2α with L-NAME treatment | mdpi.com |

| Urine | Rat | General | Vitamin E supplementation reduced urinary 8-iso-PGF2α | nih.gov |

| Urine | Mouse | Colitis-Associated Colorectal Cancer | Increased urinary 8-iso-PGF2α during tumor development | plos.org |

| Exhaled Breath Condensate | Cat | Asthma | Measurement of oxidative stress markers | fao.org |

To gain a more comprehensive understanding of oxidative damage, levels of 8-iso-PGF2α are often correlated with other biomarkers of oxidative stress. These correlations help to validate the findings and provide a more complete picture of the oxidative state.

Malondialdehyde (MDA): MDA is another well-established marker of lipid peroxidation. In a preeclampsia-like rat model, plasma levels of both 8-iso-PGF2α and MDA were elevated. mdpi.com However, some studies suggest that the correlation between plasma 15(S)-8-iso-PGF(2alpha) and MDA can be weak in vivo. nih.gov

8-hydroxy-2'-deoxyguanosine (8-OHdG): 8-OHdG is a marker of oxidative DNA damage. mdpi.com Studies have measured both urinary 8-iso-PGF2α and 8-OHdG to assess lipid peroxidation and DNA damage concurrently, providing a broader assessment of oxidative damage in conditions like prostate cancer models. mdpi.comnih.govnih.gov

Thiobarbituric Acid-Reactive Substances (TBARS): In a rat model of diet-induced obesity, higher plasma levels of both 8-epi-PGF2α and TBARS were observed in obese rats compared to controls. nih.gov

Table 3: Correlation of 8-iso-PGF2α with Other Oxidative Damage Markers in Animal Models

| Animal Model | Correlated Marker | Biofluid/Tissue | Finding | Reference |

|---|---|---|---|---|

| Rat (Preeclampsia-like) | Malondialdehyde (MDA) | Plasma | Both markers were elevated. | mdpi.com |

| Rat (Diet-Induced Obesity) | Thiobarbituric Acid-Reactive Substances (TBARS) | Plasma | Both markers were higher in obese rats. | nih.gov |

| - | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Urine | Both markers used to assess oxidative damage. | mdpi.comnih.govnih.gov |

A significant application of measuring 8-iso-PGF2α in animal models is to assess the efficacy of therapeutic and nutritional interventions aimed at reducing oxidative stress. A decrease in 8-iso-PGF2α levels following an intervention is a strong indicator of its antioxidant effect.

Vitamin E Supplementation: In a rat model of diet-induced obesity, vitamin E intervention was shown to decrease plasma 8-epi-PGF2α levels. nih.gov Another study in rats demonstrated that vitamin E supplementation reduced urinary and liver levels of 8-iso-PGF2α. nih.gov

Polyphenol-Rich Beverages: While a pilot clinical study, the findings are relevant to animal model research. A single dose of a polyphenol-rich beverage resulted in a significant reduction of serum 8-iso-PGF2-alpha. nih.gov

Pharmacological Interventions: In a rat model, the inhibitory effect of 8-iso-prostaglandin F2α on noradrenaline release was abolished by a prostanoid TP receptor antagonist, SQ-29548, indicating a potential therapeutic target. nih.gov

Table 4: Effects of Interventions on 8-iso-PGF2α Levels in Animal Models

| Animal Model | Intervention | Biofluid/Tissue | Outcome | Reference |

|---|---|---|---|---|

| Rat (Diet-Induced Obesity) | Vitamin E | Plasma | Decreased 8-epi-PGF2α levels | nih.gov |

| Rat | Vitamin E | Urine, Liver | Reduced 8-iso-PGF2α levels | nih.gov |

| Rat | SQ-29548 (TP receptor antagonist) | Isolated Stomach | Abolished the inhibitory effect of 8-iso-PGF2α on noradrenaline release | nih.gov |

Comparative Analysis of Isoprostane Isomers and Their Differential Research Utility

Isoprostanes are a large family of prostaglandin-like compounds formed from the free-radical-catalyzed peroxidation of polyunsaturated fatty acids, primarily arachidonic acid. nih.gov While structurally similar, the various isoprostane isomers exhibit key differences that dictate their utility in research. The most extensively studied are the F2-isoprostanes, which have become a gold standard for assessing oxidative stress in vivo due to their chemical stability and presence in all tissues and biological fluids. nih.govnih.gov However, other isomers, such as E2/D2-isoprostanes and neuroprostanes, also provide valuable and distinct insights into the mechanisms of oxidative injury. nih.govresearchgate.net

The deuterated internal standard, 8-Isoprostaglandin F1alpha-d9, is crucial for the accurate quantification of its non-labeled counterpart, 8-iso-PGF1α, in these research applications. caymanchem.comscbt.com Its use in mass spectrometry-based methods allows for precise measurement by correcting for sample loss during extraction and analysis. oxfordbiomed.com

Different classes of isoprostanes are formed through rearrangements of prostaglandin (B15479496) H2 (PGH2)-like intermediates. mdpi.com These include F-type, D/E-type, and A/J-type prostane (B1239271) rings, as well as isothromboxanes. researchgate.netnih.gov Furthermore, oxidation of other fatty acids, such as docosahexaenoic acid (DHA), leads to the formation of distinct families like neuroprostanes, which are particularly relevant in neurological research. researchgate.net

The choice of which isoprostane isomer to measure depends on the specific research question. While F2-isoprostanes provide a general and reliable index of systemic oxidative stress, other isomers may offer more specific information about the type of oxidative insult or the affected tissue. nih.govnih.gov For instance, elevated levels of F4-neuroprostanes are specifically linked to oxidative damage in the brain and are valuable biomarkers in the study of neurodegenerative diseases. researchgate.net

Table 1: Comparative Analysis of Isoprostane Isomers

| Isomer Class | Precursor Fatty Acid | Key Characteristics | Primary Research Utility |

|---|---|---|---|

| F2-Isoprostanes | Arachidonic Acid | Chemically stable; ubiquitous in all tissues and fluids. nih.gov | "Gold standard" biomarker for systemic oxidative stress and lipid peroxidation. nih.govmdpi.com |

| E2/D2-Isoprostanes | Arachidonic Acid | Formed via rearrangement of F2-isoprostane endoperoxide intermediates. researchgate.net | Biomarkers of oxidative stress with potent biological activities, including vasoconstriction. nih.govresearchgate.net |

| A2/J2-Isoprostanes | Arachidonic Acid | Also formed from endoperoxide intermediates; possess electrophilic reactivity. nih.gov | Investigated for roles in cell signaling and inflammation. |

| F4-Neuroprostanes | Docosahexaenoic Acid (DHA) | Highly enriched in the central nervous system. researchgate.net | Specific biomarkers for oxidative stress and damage in the brain and neurodegenerative diseases. researchgate.netnih.gov |

| Isothromboxanes | Arachidonic Acid | Isomeric to thromboxane, formed via the isoprostane pathway. researchgate.net | Studied for their potential roles in vascular biology and platelet aggregation. |

Emerging Research Applications Beyond Traditional Biomarker Quantification

The utility of isoprostane measurement is expanding beyond the clinical assessment of individual patients. A significant emerging application is in the field of wastewater-based epidemiology (WBE), which aims to evaluate the collective health and lifestyle of a population by analyzing biomarkers in raw wastewater. nih.govnih.gov Measuring isoprostanes, such as 8-iso-PGF2α, in wastewater provides a non-invasive, near real-time snapshot of community-wide oxidative stress levels. nih.gov This innovative approach can be used to monitor public health trends, assess the impact of large-scale stressors like pandemics or environmental exposures, and identify vulnerable populations. nih.govuq.edu.au

Studies have successfully developed and validated methods to quantify various isoprostanes in wastewater samples. nih.gov Research has demonstrated the stability of compounds like 8-iso-PGF2α under typical sewer conditions, making them reliable biomarkers for this application. nih.gov For example, a study conducted during the COVID-19 pandemic found that average mass loads of certain isoprostanes in wastewater significantly increased, potentially reflecting elevated community-level anxiety and stress. nih.gov

Another WBE study across several European cities investigated the link between community-wide oxidative stress and lifestyle factors. nih.gov By analyzing 8-iso-PGF2α alongside biomarkers for tobacco (trans-3′-hydroxycotinine) and alcohol (ethyl sulfate) use, researchers found a strong positive correlation between the mass load of 8-iso-PGF2α and the biomarker for tobacco consumption. nih.govuq.edu.au This suggests that wastewater analysis can be used to explore the population-level health impacts of specific behaviors. These studies showcase the potential of using isoprostanes as public health surveillance tools, offering a cost-effective method to gauge the cumulative oxidative stress of entire communities. nih.govuq.edu.au

Table 2: Findings from Wastewater-Based Epidemiology Studies on Isoprostanes

| Study Focus | Location(s) | Key Isoprostanes Measured | Key Findings & Reported Values |

|---|

| Community Oxidative Stress during COVID-19 Pandemic nih.gov | Western Kentucky and Tennessee, USA | 8-iso-PGF2α, 2,3-dinor-iPF2α-III, PGE2, 5-iPF2α-VI | - Isoprostane concentrations ranged from 31.1–1270 ng/L in raw wastewater.

Challenges and Future Perspectives in 8 Isoprostaglandin F1alpha D9 Enabled Research

Addressing Pre-Analytical Factors and Sample Integrity for Robust Isoprostane Measurement

The reliability of isoprostane measurement begins long before the sample reaches the analytical instrument. Pre-analytical factors, including sample collection, handling, and storage, are critical determinants of data quality. A significant challenge lies in preventing the artificial generation of isoprostanes ex vivo due to the non-enzymatic oxidation of arachidonic acid in biological samples. portlandpress.commdpi.com Improper sample handling and prolonged storage can lead to spurious results, compromising the integrity of the study. portlandpress.com

To mitigate these risks, stringent protocols are essential. This includes the immediate cooling of samples upon collection and storage at ultra-low temperatures, typically -80°C, to minimize oxidative processes. mdpi.comnih.gov The addition of antioxidants, such as butylated hydroxytoluene (BHT), is also a common practice to prevent further lipid peroxidation during sample processing. nih.gov The timing of sampling and the stability of the analyte during transport are additional variables that must be carefully controlled to ensure the final measurement reflects the true in vivo state. nih.gov The use of a stable, deuterated internal standard like 8-Isoprostaglandin F1alpha-d9, added at the earliest possible stage of sample preparation, is crucial for correcting any analyte loss that may occur during these pre-analytical steps.

Table 1: Key Pre-Analytical Considerations for Isoprostane Measurement

| Factor | Recommendation | Rationale |

| Sample Collection | Use of appropriate anticoagulants (e.g., EDTA for plasma). mdpi.com | To prevent clotting and cellular activation that could alter isoprostane levels. |

| Handling | Immediate cooling and processing of samples. | To slow down enzymatic and non-enzymatic oxidative processes. |

| Additives | Addition of antioxidants like butylated hydroxytoluene (BHT). nih.gov | To inhibit ex vivo lipid peroxidation. nih.gov |

| Storage | Long-term storage at -80°C. mdpi.comnih.gov | To ensure the stability of isoprostanes and prevent artificial formation. mdpi.comnih.gov |

| Internal Standard | Early addition of a deuterated standard (e.g., this compound). | To account for analyte loss during sample preparation and analysis. |

Overcoming Complex Matrix Interferences in Advanced Analytical Platforms

Biological samples are inherently complex, containing a myriad of molecules that can interfere with the accurate quantification of target analytes. In the context of isoprostane analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this "matrix effect" can manifest as either ion suppression or enhancement, leading to inaccurate results. researchgate.netchromatographyonline.com Co-eluting components from the sample matrix can affect the ionization efficiency of the analyte in the mass spectrometer's source. researchgate.net

The development of robust sample preparation techniques, such as solid-phase extraction (SPE), is a critical first step in minimizing matrix effects by removing many interfering substances. researchgate.netnih.gov Multidimensional SPE methods have been developed to provide cleaner extracts for LC-MS/MS analysis. nih.gov However, complete elimination of matrix effects is often challenging. This is where the utility of a deuterated internal standard like this compound becomes paramount. Because the internal standard is structurally and chemically almost identical to the analyte of interest, it experiences similar matrix effects. researchgate.net By calculating the ratio of the analyte's signal to that of the internal standard, these variations can be effectively normalized, leading to more accurate and precise quantification. nih.govresearchgate.net

Development of Novel and Highly Sensitive Isoprostane Detection Technologies

The quest for greater sensitivity and specificity in isoprostane detection has driven the evolution of analytical technologies. Early methods relied on gas chromatography-mass spectrometry (GC-MS), which, while sensitive, required extensive and labor-intensive sample derivatization. portlandpress.comnih.gov Immunoassays, such as ELISA, offer a higher throughput and are less expensive, but they can suffer from cross-reactivity with structurally similar compounds, potentially leading to overestimated concentrations. oxfordbiomed.commdpi.com

Currently, LC-MS/MS is widely regarded as the gold standard for isoprostane analysis, offering a balance of high sensitivity, specificity, and throughput. nih.govoxfordbiomed.com The use of deuterated internal standards is integral to the accuracy of LC-MS/MS methods. nih.gov Ongoing advancements in this field are focused on developing even more sensitive instruments and high-throughput methods, such as those utilizing 96-well plate platforms for automated sample preparation. acs.orgnih.gov These innovations are enabling the analysis of isoprostanes in smaller sample volumes and at lower concentrations, which is particularly important for studies involving precious biological samples or for detecting subtle changes in oxidative stress. researchgate.net

Table 2: Comparison of Isoprostane Detection Technologies

| Technology | Advantages | Disadvantages | Role of Deuterated Standards |

| GC-MS | High sensitivity and specificity. nih.gov | Labor-intensive derivatization required. portlandpress.comnih.gov | Essential for accurate quantification. nih.gov |

| Immunoassays (ELISA) | High throughput, lower cost. oxfordbiomed.commdpi.com | Potential for cross-reactivity and inaccuracies. oxfordbiomed.commdpi.com | Not directly applicable. |

| LC-MS/MS | High sensitivity, specificity, and good throughput. nih.govoxfordbiomed.com | Susceptible to matrix effects. researchgate.net | Crucial for correcting matrix effects and ensuring accuracy. nih.govresearchgate.net |

Integration of Isoprostane Metabolomics with Systems Biology Approaches for Comprehensive Mechanistic Insights

Isoprostanes are just one piece of the complex puzzle of cellular metabolism. To gain a deeper understanding of the role of oxidative stress in health and disease, it is essential to integrate isoprostane measurements with other 'omics' data in a systems biology framework. griffith.edu.aunih.gov Metabolomics, the comprehensive study of small molecules in a biological system, provides a snapshot of the downstream effects of genetic and environmental influences. nih.gov

By combining data on isoprostanes with information from genomics, transcriptomics, and proteomics, researchers can construct more complete models of biological pathways and networks. griffith.edu.au This integrated approach can help to elucidate the upstream causes and downstream consequences of oxidative stress, moving beyond simple correlations to a more mechanistic understanding. researchgate.netyoutube.com For instance, correlating elevated isoprostane levels with changes in the expression of specific genes or proteins can provide insights into the cellular responses to oxidative damage. Deuterated standards are fundamental to generating the high-quality, quantitative metabolomics data required for meaningful systems biology integration.

Expanding the Role of Deuterated Standards in Comprehensive Lipidomics Research and Beyond

The principles that make this compound invaluable for isoprostane analysis are broadly applicable to the wider field of lipidomics. Lipidomics, the large-scale study of lipids, faces similar challenges of sample complexity and the need for accurate quantification. nih.gov Deuterated lipids are increasingly being used as internal standards for a wide range of lipid classes to correct for variations in extraction efficiency and instrument response. researchgate.net

The use of stable isotope labeling, including deuterium (B1214612), is also a powerful tool for tracing the metabolic fate of lipids in vivo. nih.govnih.gov By introducing a labeled precursor, researchers can follow its incorporation into various lipid species, providing dynamic information about lipid synthesis, transport, and turnover. nih.gov As analytical technologies continue to advance, the availability and application of a diverse array of deuterated standards will be crucial for pushing the boundaries of lipidomics research and for exploring the intricate roles of lipids in biological systems.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for quantifying 8-Isoprostaglandin F1α-d9 in biological samples?

- Answer : Quantification requires stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure specificity and sensitivity. Deuterated analogs like 8-Isoprostaglandin F1α-d9 are used as internal standards to correct for matrix effects and analyte loss during extraction. Key steps include:

- Sample preparation : Solid-phase extraction (SPE) with C18 columns to isolate isoprostanes from plasma or urine .

- Chromatographic separation : Reverse-phase columns with gradient elution to resolve structurally similar isomers (e.g., 8-isoPGF2α vs. 8-isoPGF1α) .

- Validation : Recovery experiments (spiking known concentrations into blank matrices) and linearity checks (R² > 0.99) to confirm method robustness .

Q. How should researchers design experiments to assess oxidative stress using 8-Isoprostaglandin F1α-d9?

- Answer : Experimental design must account for:

- Temporal dynamics : Serial sampling to capture acute vs. chronic oxidative stress, as 8-isoPGF1α metabolites (e.g., 2,3-dinor-8-isoPGF1α) have varying half-lives .

- Controls : Baseline measurements in healthy cohorts and inclusion of positive controls (e.g., hydrogen peroxide-treated samples) to validate assay sensitivity .

- Confounding factors : Adjust for diet, medications, or comorbidities (e.g., hyperglycemia) that alter lipid peroxidation rates .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the correlation between 8-isoPGF1α-d9 levels and disease severity?

- Answer : Contradictions often arise from:

- Analytical variability : Cross-validate methods between labs using harmonized protocols (e.g., NIH LipidMAPS guidelines) .

- Biological heterogeneity : Stratify cohorts by genetic polymorphisms (e.g., CYP450 enzymes) or comorbidities affecting oxidative pathways .

- Statistical approaches : Multivariate regression to isolate 8-isoPGF1α-d9’s contribution from other oxidative markers (e.g., TBARS, 8-OHdG) .

Q. What advanced techniques optimize the detection of 8-Isoprostaglandin F1α-d9 in low-abundance samples (e.g., cerebrospinal fluid)?

- Answer : Enhance sensitivity via:

- Pre-concentration : Immunoaffinity purification using monoclonal antibodies specific to 8-isoPGF1α .

- High-resolution MS : Orbitrap or Q-TOF platforms to achieve sub-pg/mL detection limits .

- Microsampling : Dried blood spots or volumetric absorptive microsampling (VAMS) to minimize sample volume requirements .

Q. How do cross-species differences in 8-isoPGF1α metabolism impact translational research?

- Answer : Rodent models often exhibit faster clearance of 8-isoPGF1α metabolites (e.g., 2,3-dinor-8-isoPGF1α) compared to humans. Researchers should:

- Validate species-specific pharmacokinetics : Use radiolabeled tracers (³H-8-isoPGF1α-d9) to track metabolite profiles .

- Adjust dosing regimens : Account for metabolic rate differences to maintain physiologically relevant concentrations .

Methodological Challenges and Solutions

Q. What strategies mitigate matrix interference when quantifying 8-Isoprostaglandin F1α-d9 in lipid-rich samples (e.g., adipose tissue)?

- Answer :

- Delipidation : Pre-treat samples with hexane or cold acetone to remove triglycerides .

- Derivatization : Use pentafluorobenzyl esters to enhance ionization efficiency in MS .

- Internal standard correction : Co-spike deuterated analogs throughout extraction to normalize signal suppression .

Q. How can researchers validate the specificity of antibodies used in 8-isoPGF1α-d9 immunoassays?

- Answer :

- Cross-reactivity testing : Assess antibodies against structurally related isoprostanes (e.g., 8-isoPGF2α, 15-F2t-isoprostane) .

- LC-MS confirmation : Run parallel analyses on immunoassay-positive samples to confirm concordance .

- Epitope mapping : Use synthetic peptide arrays to identify antibody binding domains and refine selectivity .

Data Interpretation and Reporting

Q. What are the best practices for reporting 8-isoPGF1α-d9 data in compliance with journal guidelines?

- Answer : Follow ICH E8(R1) and Beilstein Journal of Organic Chemistry standards:

- Transparency : Disclose all sample preparation steps, including SPE conditions and MS parameters .

- Reproducibility : Provide raw data in supplementary files (e.g., chromatograms, calibration curves) .

- Ethical reporting : Avoid overinterpretation of associative data; emphasize mechanistic studies to establish causality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.